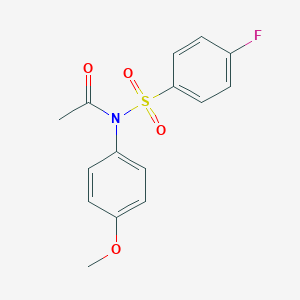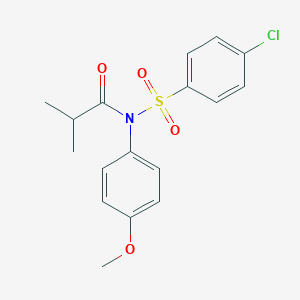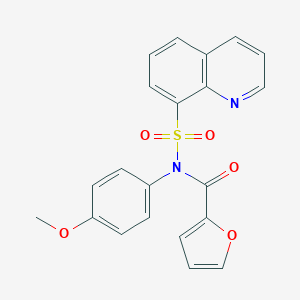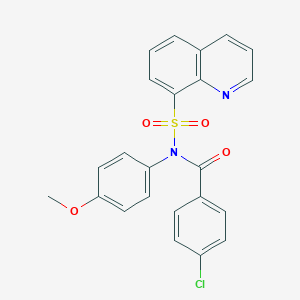
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide, also known as AMBS, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. AMBS has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, this compound has been found to modulate the activity of several signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been found to inhibit the proliferation and migration of cancer cells. In models of neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide is its versatility in different scientific fields. It can be used in various in vitro and in vivo models to study its effects on different diseases and pathways. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for inflammatory diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different signaling pathways. Another area of interest is its potential as a neuroprotective agent for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of more soluble derivatives of this compound could improve its efficacy and utility in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide involves several steps, including the reaction of 3-acetyl-2-methyl-1-benzofuran-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoro-2-methylbenzenesulfonamide in the presence of a base, such as triethylamine, to yield this compound.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide has been extensively studied in various scientific fields, including pharmacology, biochemistry, and neuroscience. Its anti-inflammatory properties have been investigated in models of inflammatory bowel disease, arthritis, and asthma. It has also been shown to have anti-cancer effects in several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to have neuroprotective properties in models of Parkinson's disease and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H16FNO4S |
|---|---|
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H16FNO4S/c1-10-8-13(19)4-7-17(10)25(22,23)20-14-5-6-16-15(9-14)18(11(2)21)12(3)24-16/h4-9,20H,1-3H3 |
Clé InChI |
LAMYSANYICSXHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C |
Solubilité |
0.8 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)






![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

